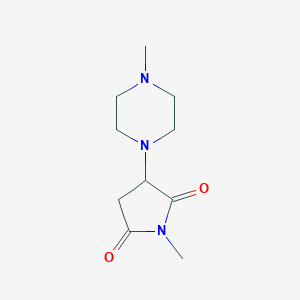![molecular formula C17H17ClN2O2 B5209279 N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide, commonly known as A-836,339, is a potent and selective CB2 receptor agonist. It is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
A-836,339 selectively activates the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. Activation of the CB2 receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways, resulting in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
A-836,339 has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. A-836,339 has been shown to inhibit pro-inflammatory cytokine production and activate anti-inflammatory pathways, resulting in the reduction of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of A-836,339 is its high selectivity for the CB2 receptor, which allows for specific targeting of immune cells and the regulation of inflammation and pain. However, one limitation of A-836,339 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of A-836,339. One direction is the investigation of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is the development of more soluble analogs of A-836,339 for improved experimental administration. Additionally, the study of the pharmacokinetics and pharmacodynamics of A-836,339 in humans could provide valuable information for its potential clinical use.
Conclusion:
In conclusion, A-836,339 is a potent and selective CB2 receptor agonist that has been widely studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of inflammation, pain, and neurodegenerative disorders. While there are limitations to its experimental use, there are several future directions for the study of A-836,339 that could lead to its potential clinical use.
Méthodes De Synthèse
The synthesis of A-836,339 involves several steps. The first step is the reaction of 4-chlorobenzyl chloride with 4-methylbenzylamine to form N-[2-(4-chlorophenyl)ethyl]-4-methylbenzylamine. The second step is the reaction of the intermediate product with ethylenediamine to form N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide, which is the final product.
Applications De Recherche Scientifique
A-836,339 has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. A-836,339 has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-2-8-15(9-3-12)20-17(22)16(21)19-11-10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNDELZGYGKVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalamide, N-[2-(4-chlorophenyl)ethyl]-N'-p-tolyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
amine oxalate](/img/structure/B5209236.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)

![4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)